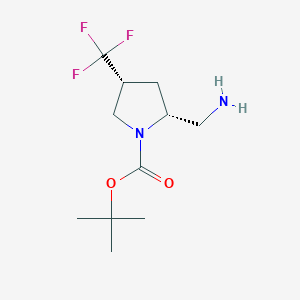
tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a compound of interest in various fields of chemistry and biology It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a trifluoromethyl group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl nitrite as a reagent under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient reagents and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions: tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl and trifluoromethyl groups influences the reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl nitrite, which is used for N-nitrosation reactions . Other reagents may include oxidizing and reducing agents, depending on the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, N-nitrosation reactions yield N-nitroso compounds, while oxidation and reduction reactions yield corresponding oxidized or reduced products.
科学的研究の応用
tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research. In chemistry, it is used as a reagent in various synthetic transformations . In biology and medicine, it may be studied for its potential biological activity and therapeutic applications. The unique reactivity of the tert-butyl and trifluoromethyl groups makes this compound valuable in the development of new chemical entities and pharmaceuticals.
作用機序
The mechanism of action of tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The presence of the aminomethyl group allows for potential interactions with enzymes and receptors, while the trifluoromethyl group may enhance the compound’s stability and bioavailability. Detailed studies on the molecular targets and pathways involved are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds: Similar compounds to tert-Butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate include other pyrrolidine derivatives with different substituents. Examples include compounds with different alkyl or aryl groups attached to the pyrrolidine ring.
Uniqueness: The uniqueness of this compound lies in the combination of the tert-butyl, aminomethyl, and trifluoromethyl groups
特性
分子式 |
C11H19F3N2O2 |
|---|---|
分子量 |
268.28 g/mol |
IUPAC名 |
tert-butyl (2R,4R)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-7(11(12,13)14)4-8(16)5-15/h7-8H,4-6,15H2,1-3H3/t7-,8-/m1/s1 |
InChIキー |
CAZDCDPHBWRBQU-HTQZYQBOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CN)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine](/img/structure/B13061934.png)

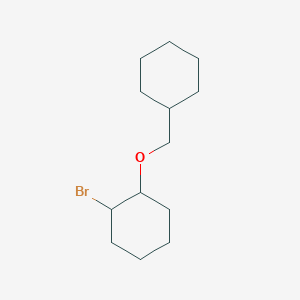
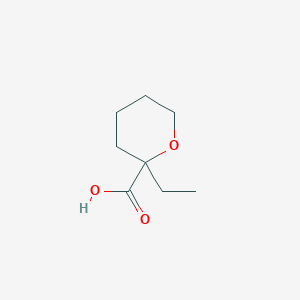
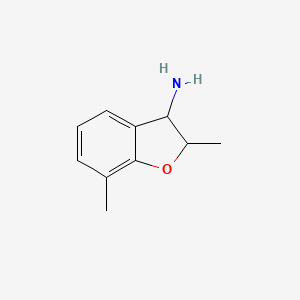
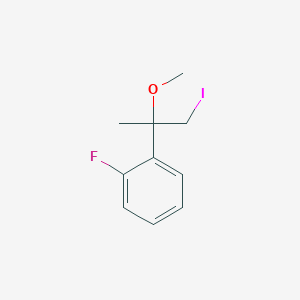
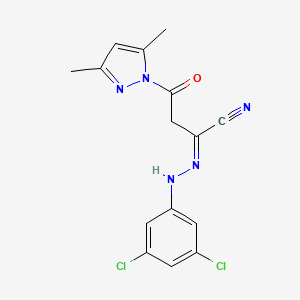
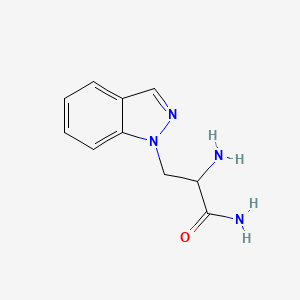
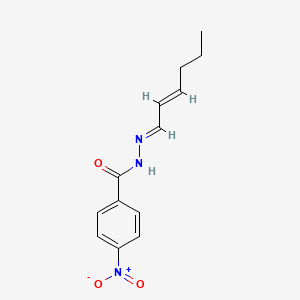
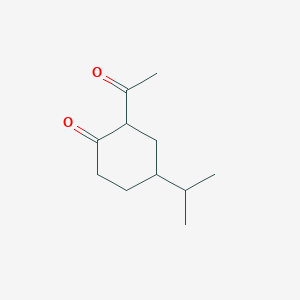
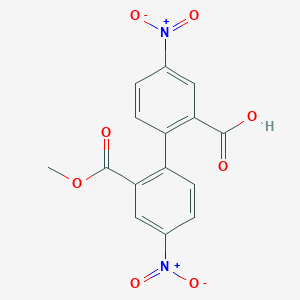
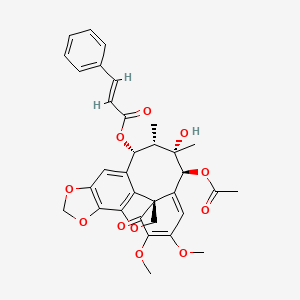
![5,5-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-1-methylpiperidine-3-carboxamide](/img/structure/B13061993.png)
![4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061995.png)
